

Spectroscopic analysis to validate the structure of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398

[Get Quote](#)

Spectroscopic Validation of 6-Methyl-4-octanol: A Comparative Guide

For Immediate Release

This guide provides a comprehensive spectroscopic analysis to confirm the structure of **6-Methyl-4-octanol**, offering a comparative overview of expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to replicate and verify the findings.

Structural Confirmation of 6-Methyl-4-octanol

The structure of **6-Methyl-4-octanol** ($C_9H_{20}O$) has been elucidated and is presented below. The following spectroscopic data collectively support the assigned structure.

Chemical Structure:

Comparative Spectroscopic Data

The expected data from the spectroscopic analysis of **6-Methyl-4-octanol** are summarized in the tables below. These values are predicted based on the chemical structure and typical spectroscopic ranges for aliphatic alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **6-Methyl-4-octanol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-OH	~1.5-2.5	Singlet (broad)	1H
H4 (CH-OH)	~3.6	Multiplet	1H
H2, H5, H7 (CH ₂)	~1.2-1.6	Multiplet	6H
H6 (CH)	~1.7	Multiplet	1H
H1, H8, -CH ₃ (at C6)	~0.9	Triplet/Doublet	9H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Methyl-4-octanol**

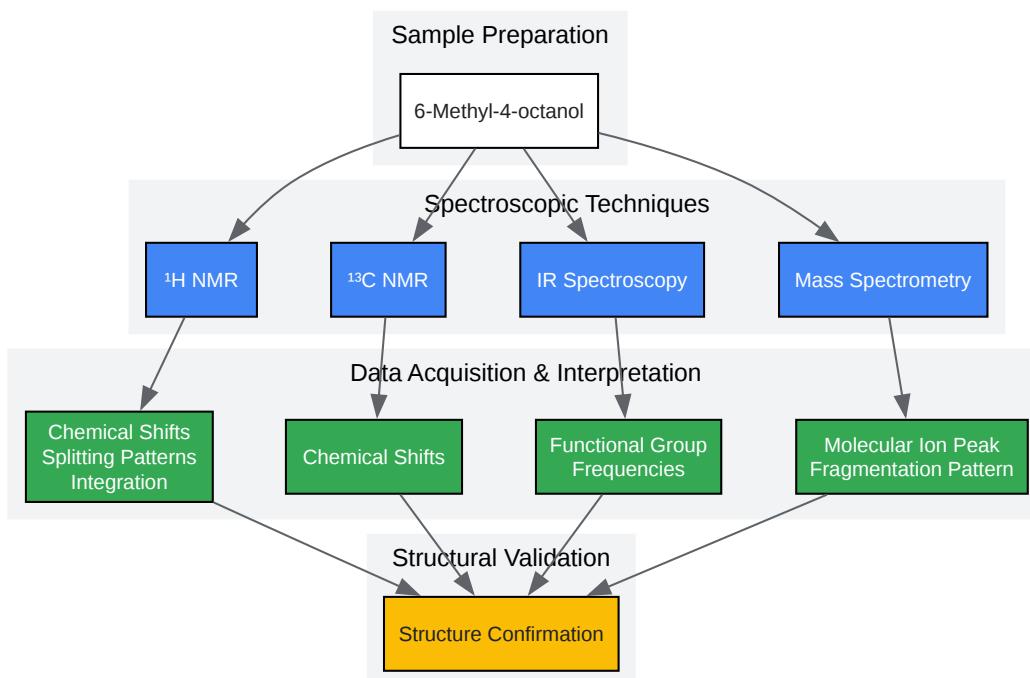
Carbon Assignment	Chemical Shift (δ , ppm)
C4 (CH-OH)	~70-75
C3, C5	~35-45
C2, C7	~20-30
C6	~30-35
C1, C8, -CH ₃ (at C6)	~10-20

IR (Infrared) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **6-Methyl-4-octanol**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	3200-3600	Strong, Broad	Hydrogen-bonded alcohol
C-H Stretch	2850-3000	Strong	Aliphatic C-H
C-O Stretch	1050-1150	Medium	Secondary alcohol

MS (Mass Spectrometry) Data


Table 4: Predicted Key Fragments in the Mass Spectrum of **6-Methyl-4-octanol**

m/z	Proposed Fragment	Fragmentation Pathway
144	[C ₉ H ₂₀ O] ⁺	Molecular Ion (M ⁺)
126	[C ₉ H ₁₈] ⁺	Dehydration (M-18)
101	[C ₆ H ₁₃ O] ⁺	Alpha cleavage
87	[C ₅ H ₁₁ O] ⁺	Alpha cleavage
73	[C ₄ H ₉ O] ⁺	Alpha cleavage
59	[C ₃ H ₇ O] ⁺	Alpha cleavage
45	[C ₂ H ₅ O] ⁺	Alpha cleavage

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Methyl-4-octanol**.

Spectroscopic Analysis Workflow for 6-Methyl-4-octanol

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic validation of **6-Methyl-4-octanol**.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **6-Methyl-4-octanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat **6-Methyl-4-octanol** between two potassium bromide (KBr) plates to form a thin liquid film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Data Processing: Record the spectrum in transmittance mode and identify the characteristic absorption bands.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **6-Methyl-4-octanol** in methanol directly into the ion source via a syringe pump.
- Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 1 scan/second.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently validate the structure of **6-Methyl-4-octanol**. The presented data serves as a reliable reference for researchers in the field.

- To cite this document: BenchChem. [Spectroscopic analysis to validate the structure of 6-Methyl-4-octanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14477398#spectroscopic-analysis-to-validate-the-structure-of-6-methyl-4-octanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com